molecular formula C14H9ClN2O2 B12914669 4-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one CAS No. 244065-96-1

4-(3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-3,4-dihydrophthalazin-1(2H)-one

Cat. No.: B12914669
CAS No.: 244065-96-1
M. Wt: 272.68 g/mol
InChI Key: ASPPZXIOXJXIQS-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one is a synthetic organic compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chloro and hydroxy functional groups on the phenyl ring, along with the phthalazinone core, makes this compound an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxybenzaldehyde and phthalic anhydride.

    Condensation Reaction: The initial step involves the condensation of 3-chloro-4-hydroxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst, such as sulfuric acid or polyphosphoric acid, to form the intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization under reflux conditions to form the phthalazinone core structure.

    Purification: The final product is purified using recrystallization or column chromatography to obtain pure 4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one.

Industrial Production Methods

In an industrial setting, the synthesis of 4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy-substituted derivatives.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one depends on its specific biological target. For example:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways.

    DNA Interaction: It may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyphthalazin-1(2H)-one: Lacks the chloro substituent.

    3-Chloro-4-hydroxybenzoic acid: Similar phenyl ring substitution but different core structure.

    Phthalazin-1(2H)-one: Lacks both chloro and hydroxy substituents.

Uniqueness

4-(3-Chloro-4-hydroxyphenyl)phthalazin-1(2H)-one is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

244065-96-1

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)-2H-phthalazin-1-one

InChI

InChI=1S/C14H9ClN2O2/c15-11-7-8(5-6-12(11)18)13-9-3-1-2-4-10(9)14(19)17-16-13/h1-7,18H,(H,17,19)

InChI Key

ASPPZXIOXJXIQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)O)Cl

Origin of Product

United States

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